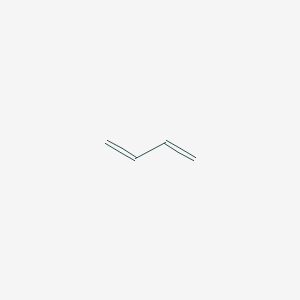

Polybutadiene

Cat. No. B167195

Key on ui cas rn:

9003-17-2

M. Wt: 54.09 g/mol

InChI Key: KAKZBPTYRLMSJV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04234454

Procedure details

In a control run, the following reaction mixture was prepared in a Fisher-Porter aerosol compatibility bottle: 0.25 grams (1.5 mmol) of ferric chloride, 0.3 grams (2.5 mg-atom) of tin powder and 0.3 grams (4.5 mmol) of sodium nitrite. The bottle reactor was evacuated then flushed with nitrogen followed by the addition of 10 ml of THF. The mixture was cooled with dry ice and 18.3 grams (339 mmol) of 1,3-butadiene added. This reaction mixture was heated to 75° C. with stirring. During this time, the original dark green solution changed in color to an orange-brown color. After 5 hours, the reaction was terminated and the reaction mixture allowed to cool to room temperature and stand for 1 day. Pressure on the reactor was still at 25 psig indicating there had been little, if any, conversion of 1,3-butadiene to the dimer. The results of this run indicate that one does not obtain dimerization of 1,3-butadiene to 4-vinylcyclohexene if one attempts to form the iron nitrosyl halide simultaneously with the dimerization.

[Compound]

Name

ferric chloride

Quantity

0.25 g

Type

reactant

Reaction Step One

Name

sodium nitrite

Quantity

0.3 g

Type

reactant

Reaction Step Three

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[Sn].N([O-])=O.[Na+].C(=O)=O.[CH2:9]=[CH:10][CH:11]=[CH2:12]>>[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH:10]([CH:11]1[CH2:12][CH2:11][CH:10]=[CH:9][CH2:12]1)=[CH2:9] |f:1.2,^3:0|

|

Inputs

Step One

[Compound]

|

Name

|

ferric chloride

|

|

Quantity

|

0.25 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0.3 g

|

|

Type

|

reactant

|

|

Smiles

|

[Sn]

|

Step Three

|

Name

|

sodium nitrite

|

|

Quantity

|

0.3 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

|

Name

|

|

|

Quantity

|

18.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC=C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a control run, the following reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared in a Fisher-Porter aerosol compatibility bottle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The bottle reactor was evacuated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

then flushed with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

followed by the addition of 10 ml of THF

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction was terminated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

stand for 1 day

|

|

Duration

|

1 d

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The results of this run

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC=C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)C1CC=CCC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04234454

Procedure details

In a control run, the following reaction mixture was prepared in a Fisher-Porter aerosol compatibility bottle: 0.25 grams (1.5 mmol) of ferric chloride, 0.3 grams (2.5 mg-atom) of tin powder and 0.3 grams (4.5 mmol) of sodium nitrite. The bottle reactor was evacuated then flushed with nitrogen followed by the addition of 10 ml of THF. The mixture was cooled with dry ice and 18.3 grams (339 mmol) of 1,3-butadiene added. This reaction mixture was heated to 75° C. with stirring. During this time, the original dark green solution changed in color to an orange-brown color. After 5 hours, the reaction was terminated and the reaction mixture allowed to cool to room temperature and stand for 1 day. Pressure on the reactor was still at 25 psig indicating there had been little, if any, conversion of 1,3-butadiene to the dimer. The results of this run indicate that one does not obtain dimerization of 1,3-butadiene to 4-vinylcyclohexene if one attempts to form the iron nitrosyl halide simultaneously with the dimerization.

[Compound]

Name

ferric chloride

Quantity

0.25 g

Type

reactant

Reaction Step One

Name

sodium nitrite

Quantity

0.3 g

Type

reactant

Reaction Step Three

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[Sn].N([O-])=O.[Na+].C(=O)=O.[CH2:9]=[CH:10][CH:11]=[CH2:12]>>[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH:10]([CH:11]1[CH2:12][CH2:11][CH:10]=[CH:9][CH2:12]1)=[CH2:9] |f:1.2,^3:0|

|

Inputs

Step One

[Compound]

|

Name

|

ferric chloride

|

|

Quantity

|

0.25 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0.3 g

|

|

Type

|

reactant

|

|

Smiles

|

[Sn]

|

Step Three

|

Name

|

sodium nitrite

|

|

Quantity

|

0.3 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

|

Name

|

|

|

Quantity

|

18.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC=C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a control run, the following reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared in a Fisher-Porter aerosol compatibility bottle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The bottle reactor was evacuated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

then flushed with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

followed by the addition of 10 ml of THF

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction was terminated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

stand for 1 day

|

|

Duration

|

1 d

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The results of this run

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC=C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)C1CC=CCC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04234454

Procedure details

In a control run, the following reaction mixture was prepared in a Fisher-Porter aerosol compatibility bottle: 0.25 grams (1.5 mmol) of ferric chloride, 0.3 grams (2.5 mg-atom) of tin powder and 0.3 grams (4.5 mmol) of sodium nitrite. The bottle reactor was evacuated then flushed with nitrogen followed by the addition of 10 ml of THF. The mixture was cooled with dry ice and 18.3 grams (339 mmol) of 1,3-butadiene added. This reaction mixture was heated to 75° C. with stirring. During this time, the original dark green solution changed in color to an orange-brown color. After 5 hours, the reaction was terminated and the reaction mixture allowed to cool to room temperature and stand for 1 day. Pressure on the reactor was still at 25 psig indicating there had been little, if any, conversion of 1,3-butadiene to the dimer. The results of this run indicate that one does not obtain dimerization of 1,3-butadiene to 4-vinylcyclohexene if one attempts to form the iron nitrosyl halide simultaneously with the dimerization.

[Compound]

Name

ferric chloride

Quantity

0.25 g

Type

reactant

Reaction Step One

Name

sodium nitrite

Quantity

0.3 g

Type

reactant

Reaction Step Three

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[Sn].N([O-])=O.[Na+].C(=O)=O.[CH2:9]=[CH:10][CH:11]=[CH2:12]>>[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH:10]([CH:11]1[CH2:12][CH2:11][CH:10]=[CH:9][CH2:12]1)=[CH2:9] |f:1.2,^3:0|

|

Inputs

Step One

[Compound]

|

Name

|

ferric chloride

|

|

Quantity

|

0.25 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0.3 g

|

|

Type

|

reactant

|

|

Smiles

|

[Sn]

|

Step Three

|

Name

|

sodium nitrite

|

|

Quantity

|

0.3 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

|

Name

|

|

|

Quantity

|

18.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC=C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a control run, the following reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared in a Fisher-Porter aerosol compatibility bottle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The bottle reactor was evacuated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

then flushed with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

followed by the addition of 10 ml of THF

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction was terminated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

stand for 1 day

|

|

Duration

|

1 d

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The results of this run

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC=C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)C1CC=CCC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04234454

Procedure details

In a control run, the following reaction mixture was prepared in a Fisher-Porter aerosol compatibility bottle: 0.25 grams (1.5 mmol) of ferric chloride, 0.3 grams (2.5 mg-atom) of tin powder and 0.3 grams (4.5 mmol) of sodium nitrite. The bottle reactor was evacuated then flushed with nitrogen followed by the addition of 10 ml of THF. The mixture was cooled with dry ice and 18.3 grams (339 mmol) of 1,3-butadiene added. This reaction mixture was heated to 75° C. with stirring. During this time, the original dark green solution changed in color to an orange-brown color. After 5 hours, the reaction was terminated and the reaction mixture allowed to cool to room temperature and stand for 1 day. Pressure on the reactor was still at 25 psig indicating there had been little, if any, conversion of 1,3-butadiene to the dimer. The results of this run indicate that one does not obtain dimerization of 1,3-butadiene to 4-vinylcyclohexene if one attempts to form the iron nitrosyl halide simultaneously with the dimerization.

[Compound]

Name

ferric chloride

Quantity

0.25 g

Type

reactant

Reaction Step One

Name

sodium nitrite

Quantity

0.3 g

Type

reactant

Reaction Step Three

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[Sn].N([O-])=O.[Na+].C(=O)=O.[CH2:9]=[CH:10][CH:11]=[CH2:12]>>[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH:10]([CH:11]1[CH2:12][CH2:11][CH:10]=[CH:9][CH2:12]1)=[CH2:9] |f:1.2,^3:0|

|

Inputs

Step One

[Compound]

|

Name

|

ferric chloride

|

|

Quantity

|

0.25 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0.3 g

|

|

Type

|

reactant

|

|

Smiles

|

[Sn]

|

Step Three

|

Name

|

sodium nitrite

|

|

Quantity

|

0.3 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

|

Name

|

|

|

Quantity

|

18.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC=C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a control run, the following reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared in a Fisher-Porter aerosol compatibility bottle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The bottle reactor was evacuated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

then flushed with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

followed by the addition of 10 ml of THF

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction was terminated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

stand for 1 day

|

|

Duration

|

1 d

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The results of this run

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC=C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)C1CC=CCC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04234454

Procedure details

In a control run, the following reaction mixture was prepared in a Fisher-Porter aerosol compatibility bottle: 0.25 grams (1.5 mmol) of ferric chloride, 0.3 grams (2.5 mg-atom) of tin powder and 0.3 grams (4.5 mmol) of sodium nitrite. The bottle reactor was evacuated then flushed with nitrogen followed by the addition of 10 ml of THF. The mixture was cooled with dry ice and 18.3 grams (339 mmol) of 1,3-butadiene added. This reaction mixture was heated to 75° C. with stirring. During this time, the original dark green solution changed in color to an orange-brown color. After 5 hours, the reaction was terminated and the reaction mixture allowed to cool to room temperature and stand for 1 day. Pressure on the reactor was still at 25 psig indicating there had been little, if any, conversion of 1,3-butadiene to the dimer. The results of this run indicate that one does not obtain dimerization of 1,3-butadiene to 4-vinylcyclohexene if one attempts to form the iron nitrosyl halide simultaneously with the dimerization.

[Compound]

Name

ferric chloride

Quantity

0.25 g

Type

reactant

Reaction Step One

Name

sodium nitrite

Quantity

0.3 g

Type

reactant

Reaction Step Three

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[Sn].N([O-])=O.[Na+].C(=O)=O.[CH2:9]=[CH:10][CH:11]=[CH2:12]>>[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH:10]([CH:11]1[CH2:12][CH2:11][CH:10]=[CH:9][CH2:12]1)=[CH2:9] |f:1.2,^3:0|

|

Inputs

Step One

[Compound]

|

Name

|

ferric chloride

|

|

Quantity

|

0.25 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0.3 g

|

|

Type

|

reactant

|

|

Smiles

|

[Sn]

|

Step Three

|

Name

|

sodium nitrite

|

|

Quantity

|

0.3 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

|

Name

|

|

|

Quantity

|

18.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC=C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a control run, the following reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared in a Fisher-Porter aerosol compatibility bottle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The bottle reactor was evacuated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

then flushed with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

followed by the addition of 10 ml of THF

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction was terminated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

stand for 1 day

|

|

Duration

|

1 d

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The results of this run

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC=C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)C1CC=CCC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |